molecular formula C11H17N3O2 B1381686 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione CAS No. 1897779-95-1

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1381686
CAS No.: 1897779-95-1
M. Wt: 223.27 g/mol
InChI Key: NBGXIMOWEQJRIL-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with an aminomethyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclohexyl-3-aminopropane with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-1-phenylpyrimidine-2,4(1H,3H)-dione
  • 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione
  • 5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

5-(aminomethyl)-1-cyclohexylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h7,9H,1-6,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXIMOWEQJRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C(=O)NC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(aminomethyl)-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

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